molecular formula C20H9Br4NO5 B1499266 5-Aminoeosin CAS No. 75900-75-3

5-Aminoeosin

Cat. No.: B1499266
CAS No.: 75900-75-3
M. Wt: 662.9 g/mol
InChI Key: BXMFYZLAQCCIPK-UHFFFAOYSA-N
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Description

5-Aminoeosin is a fluorescent marker used extensively in microscopy studies . It can be used in photoluminometric immunoassays for the formation of conjugates with immunoreactants by fluorescent energy transfer . The molecular formula of this compound is C20H9Br4NO5 and it has a molecular weight of 662.9 .


Synthesis Analysis

The synthesis of this compound involves the conversion of the this compound starting material to the spin-labeled product during the reaction . The reaction scheme employed to synthesize this compound was nearly quantitatively converted to the spin-labeled product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: NC1=CC2=C (C=C1)C1 (OC2=O)C2=CC (Br)=C (O)C (Br)=C2OC2=C1C=C (Br)C (O)=C2Br .


Physical and Chemical Properties Analysis

This compound is a red crystalline powder . It is soluble in chloroform . It is stable for at least 2 years after receipt when stored at +4°C .

Scientific Research Applications

1. Theranostic Applications

5-ALA has broad-spectrum applications in medical research, particularly in theranostics. It acts as a precursor for protoporphyrin IX (PpIX), a sustainable endogenous photosensitizer. Recent studies have emphasized the use of nanotechnology in enhancing 5-ALA delivery for theranostic applications, particularly in photodynamic efficacy (Zhou et al., 2022).

2. Microbial Production and Biological Strategies

5-ALA's biosynthesis involves metabolic engineering and synthetic biology for microbial production. This approach has gained attention due to its applications in medicine and agriculture, offering an alternative to chemical synthesis methods (Kang et al., 2017).

3. Fluorescence-guided Surgery

5-ALA is utilized in fluorescence-guided surgery for resecting malignant gliomas. It enables more complete tumor resections, thereby improving progression-free survival (Stummer et al., 2006).

4. Biosynthesis and Applications

Research has focused on understanding the biosynthetic pathways and regulatory mechanisms of 5-ALA synthesis in biological hosts. This understanding facilitates its industrial application in various fields including medicine and agriculture (Jiang et al., 2022).

5. Diagnostic Accuracy in Tumors

Studies have assessed the reliability of visible fluorescence qualities of 5-ALA in tumor diagnosis. These qualities are correlated with different tumor properties and can guide surgical resections (Stummer et al., 2013).

6. Photodynamic Technology for Urothelial Cancer

5-ALA-based photodynamic technology is successfully used in diagnosing, treating, and screening urological cancers. Its tumor specificity and the ability to induce tumor cell death make it a promising strategy for cancer treatment (Inoue et al., 2021).

7. Enhanced Long-Term Stability in Photodynamic Therapy

5-ALA has been incorporated into hyaluronic acid dissolving microneedles for photodynamic therapy of superficial tumors, addressing challenges related to skin penetration and stability in existing formulations (Zhu et al., 2019).

8. Targeted Delivery Systems

Research has focused on developing delivery carriers, like hollow mesoporous silica nanoparticles, to improve the delivery of 5-ALA for photodynamic therapy, especially in skin cancer treatment (Ma et al., 2015).

Properties

IUPAC Name

6-amino-2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Br4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-2-1-6(25)3-7(8)19(28)30-20/h1-5,26-27H,25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMFYZLAQCCIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Br4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226822
Record name 5-Aminoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75900-75-3
Record name 5-Amino-2′,4′,5′,7′-tetrabromo-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75900-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminoeosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075900753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 5-aminoeosin be used to study biomolecules?

A1: this compound can be conjugated to macromolecular structures designed for biomolecule labeling. For instance, [] this compound was conjugated to a dextran-based "molecular amplifier" containing multiple Gadolinium (III) chelates. This conjugate enabled enhanced magnetic resonance imaging contrast due to the amplified effect of multiple Gadolinium ions attached to a single dextran molecule. [] Additionally, the single reactive site on the molecular amplifier allowed for further conjugation with this compound, demonstrating its potential for labeling and potentially visualizing specific biomolecules. []

Q2: Can this compound be part of a multi-functional probe?

A2: Yes, this compound has been successfully incorporated into a probe combining fluorescence, phosphorescence, and electron paramagnetic resonance (EPR) capabilities. [] Researchers synthesized a spin-labeled derivative of eosin by reacting this compound with a nitroxide spin label. This novel molecule, termed 5-SLE, retained its fluorescence and phosphorescence properties with minimal impact from the spin label. [] This combination allows for multifaceted studies of macromolecular dynamics, leveraging the strengths of each spectroscopic technique. []

Q3: Can this compound be used to modify biomaterials?

A3: Research suggests that this compound can be used as a model compound to demonstrate the covalent binding capabilities of biodegradable polymers designed for biomaterial applications. [] In a study focusing on amine-reactive biodegradable diblock copolymers, this compound successfully attached to the polymer, showcasing the potential of these materials for surface modifications. [] Such modifications are crucial in tissue engineering, for example, where controlled immobilization of cell adhesion peptides or growth factors on biomaterial surfaces is essential. []

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